molecular formula C19H14BrN3O2 B11531706 N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-N'-phenylbenzene-1,4-diamine

N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-N'-phenylbenzene-1,4-diamine

Cat. No.: B11531706
M. Wt: 396.2 g/mol
InChI Key: JFHYNWUWHGYAOP-UHFFFAOYSA-N
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Description

(1E)-N1-[(4-BROMO-3-NITROPHENYL)METHYLIDENE]-N4-PHENYLBENZENE-1,4-DIAMINE is an organic compound that features a complex structure with both bromine and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-N1-[(4-BROMO-3-NITROPHENYL)METHYLIDENE]-N4-PHENYLBENZENE-1,4-DIAMINE typically involves a multi-step process. One common method starts with the preparation of the intermediate 4-bromo-3-nitrobenzaldehyde, which is then reacted with N4-phenylbenzene-1,4-diamine under specific conditions to form the desired product. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the imine bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(1E)-N1-[(4-BROMO-3-NITROPHENYL)METHYLIDENE]-N4-PHENYLBENZENE-1,4-DIAMINE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst, or chemical reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of more oxidized nitro derivatives.

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(1E)-N1-[(4-BROMO-3-NITROPHENYL)METHYLIDENE]-N4-PHENYLBENZENE-1,4-DIAMINE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of (1E)-N1-[(4-BROMO-3-NITROPHENYL)METHYLIDENE]-N4-PHENYLBENZENE-1,4-DIAMINE involves its interaction with specific molecular targets. The nitro and bromine groups can participate in various biochemical pathways, potentially leading to the inhibition of certain enzymes or the disruption of cellular processes. The exact molecular targets and pathways would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-3-nitrobenzaldehyde: An intermediate used in the synthesis of the target compound.

    N4-Phenylbenzene-1,4-diamine: Another intermediate in the synthesis process.

    Other nitro and bromo-substituted aromatic compounds: These compounds share similar functional groups and may exhibit comparable reactivity and applications.

Uniqueness

(1E)-N1-[(4-BROMO-3-NITROPHENYL)METHYLIDENE]-N4-PHENYLBENZENE-1,4-DIAMINE is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial purposes.

Properties

Molecular Formula

C19H14BrN3O2

Molecular Weight

396.2 g/mol

IUPAC Name

4-[(4-bromo-3-nitrophenyl)methylideneamino]-N-phenylaniline

InChI

InChI=1S/C19H14BrN3O2/c20-18-11-6-14(12-19(18)23(24)25)13-21-15-7-9-17(10-8-15)22-16-4-2-1-3-5-16/h1-13,22H

InChI Key

JFHYNWUWHGYAOP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)N=CC3=CC(=C(C=C3)Br)[N+](=O)[O-]

Origin of Product

United States

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